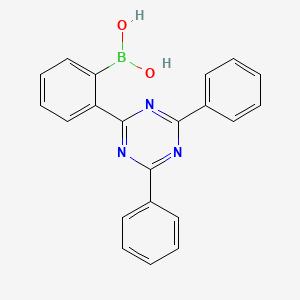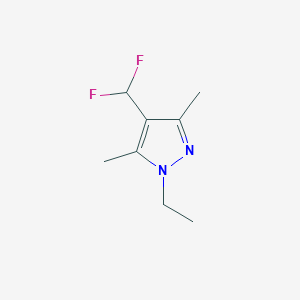
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is a chemical compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4,6-diphenyl-1,3,5-triazine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with phenylmagnesium bromide, resulting in 4,6-diphenyl-1,3,5-triazine.
Borylation Reaction: The phenylboronic acid moiety is introduced through a borylation reaction. This can be achieved by reacting 4,6-diphenyl-1,3,5-triazine with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the triazine moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The compound can interact with molecular targets such as proteasomes, leading to the inhibition of their activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methoxy)phenol
Uniqueness
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a triazine moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form reversible covalent bonds and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H16BN3O2 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14,26-27H |
Clave InChI |
JBIZULNJEBTYOY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)



![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)







